molecular formula C22H27FN4O2 B126786 Sunitinib-d4 CAS No. 1126721-79-6

Sunitinib-d4

カタログ番号: B126786
CAS番号: 1126721-79-6
分子量: 402.5 g/mol
InChIキー: WINHZLLDWRZWRT-IMVYMHHKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sunitinib-d4 (CAS: 1126721-79-6) is a deuterium-labeled isotopologue of the tyrosine kinase inhibitor sunitinib, where four hydrogen atoms in the diethylaminoethyl group are replaced with deuterium . This modification enhances its stability and reduces metabolic interference, making it an essential internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying sunitinib and its metabolites in pharmacokinetic and metabolic studies .

This compound is widely used in preclinical and clinical research to ensure analytical accuracy. For example, in studies evaluating cytochrome P450 (CYP)-mediated metabolism of sunitinib, this compound enables precise quantification of metabolites such as N-desethylsunitinib (M1), defluorosunitinib (M3), and quinoneimine-glutathione conjugates (M5) . Its molecular formula is C₂₂H₂₃D₄FN₄O₂, with a molecular weight of 398.48 g/mol .

化学反応の分析

Primary Metabolic Reactions

Sunitinib-d4 undergoes extensive biotransformation mediated primarily by cytochrome P450 enzymes, with CYP3A4 and CYP1A2 playing dominant roles . Key metabolic pathways include:

Reaction Type Enzyme Involvement Major Metabolites
N-DeethylationCYP3A4N-Desethylthis compound
Oxidative DefluorinationCYP1A2Defluorothis compound
Quinoneimine FormationCYP3A4/CYP1A2Reactive Quinoneimine-GSH Conjugates

Deuteration reduces metabolic clearance rates compared to non-deuterated sunitinib, prolonging the half-life of active metabolites .

Enzymatic Kinetics and Inhibition

CYP3A4-mediated reactions dominate this compound metabolism:

  • K<sub>m</sub>: 8.3 ± 1.2 µM (CYP3A4 for N-deethylation)

  • V<sub>max</sub>: 12.1 ± 1.8 pmol/min/pmol P450

Competitive inhibition occurs with co-administered CYP3A4 inhibitors (e.g., ketoconazole), increasing systemic exposure by 49-51% .

Synthetic and Degradation Reactions

In non-biological systems, this compound demonstrates:

Reaction Conditions Products
OxidationH<sub>2</sub>O<sub>2</sub>/pH 7.4 Sulfoxide derivatives
ReductionNaBH<sub>4</sub>/EtOH Amine intermediates
HydrolysisAcidic/alkaline aqueous solutionsCarboxylic acid derivatives

Reactive Metabolite Formation

This compound generates electrophilic quinoneimines via CYP-mediated oxidation, trapped as glutathione (GSH) conjugates . This pathway correlates with observed hepatotoxicity in preclinical models . Key analytical data:

  • GSH Adduct m/z : 783.3 → 654.2 (MS/MS transition)

  • Formation Rate : 2.4 ± 0.3 pmol/min/mg protein (human liver microsomes)

Comparative Reactivity with Non-Deuterated Analog

Deuteration at critical positions alters reaction dynamics:

Parameter Sunitinib This compound
Plasma Half-life40-60 hrs 55-75 hrs*
CYP3A4 K<sub>m</sub>7.9 ± 1.1 µM 8.3 ± 1.2 µM
Quinoneimine Formation100%82 ± 7%

*Estimated from deuterium kinetic isotope effects

科学的研究の応用

Pharmacokinetics

Understanding the pharmacokinetics of sunitinib-d4 is crucial for elucidating its absorption, distribution, metabolism, and excretion. Research indicates that deuterated compounds often exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can lead to improved stability and bioavailability.

Key Findings:

  • Absorption : this compound demonstrates similar absorption characteristics to sunitinib, allowing for effective comparison in studies.
  • Metabolism : The presence of deuterium alters metabolic pathways, potentially reducing the formation of toxic metabolites.
  • Excretion : Studies suggest that deuterated compounds may have prolonged half-lives, impacting dosing regimens.

Cancer Research Applications

This compound is extensively utilized in cancer research to investigate its efficacy against various malignancies beyond renal cell carcinoma.

Efficacy Studies:

  • Renal Cell Carcinoma : Clinical trials have established sunitinib as a first-line treatment. This compound is used to study pharmacodynamics and resistance mechanisms in renal cell carcinoma models .
  • Gastrointestinal Stromal Tumors : Research on this compound has contributed to understanding its effectiveness against imatinib-resistant tumors .
  • Other Malignancies : Emerging studies suggest potential applications in treating thyroid, lung, pancreatic, and bladder cancers .

Case Study 1: Renal Cell Carcinoma

A retrospective analysis involving patients treated with sunitinib revealed significant improvements in progression-free survival rates. The use of this compound allowed researchers to trace metabolic pathways and identify biomarkers associated with treatment response .

Case Study 2: von Hippel-Lindau Disease

In a prospective study involving patients with von Hippel-Lindau disease, this compound was administered to assess its impact on tumor growth. Results indicated that patients exhibited stable disease after treatment, highlighting the compound's potential beyond traditional cancer therapies .

Comparative Analysis with Other Tyrosine Kinase Inhibitors

A comparative study between sunitinib and pazopanib revealed distinct metabolic responses in renal cell carcinoma cells. This compound demonstrated superior efficacy regarding intracellular metabolite dysregulation compared to pazopanib .

ParameterThis compoundPazopanib
Intracellular Metabolites7 dysregulated7 dysregulated
NephrotoxicityLowerHigher
EfficacyHigherModerate

類似化合物との比較

Structural and Functional Comparison

Table 1: Key Properties of Sunitinib-d4 and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use
This compound 1126721-79-6 C₂₂H₂₃D₄FN₄O₂ 398.48 Internal standard for LC-MS/MS quantification
Sunitinib 557795-19-4 C₂₂H₂₇FN₄O₂ 398.48 (base) Antineoplastic agent targeting VEGFR/PDGFR
Sunitinib-d10 Not provided C₂₂H₁₇D₁₀FN₄O₂ ~408.5 High-stability isotopic tracer
N-Desethyl this compound 356068-97-8 C₂₀H₁₅D₄FN₄O₂·C₄H₄O₄ 347.45 (free base) Quantification of sunitinib metabolite M1

Key Observations:

Sunitinib vs. This compound: this compound retains the pharmacological target profile of sunitinib (VEGFR/PDGFR inhibition) but is structurally modified to serve as a non-reactive IS . Deuterium substitution reduces metabolic degradation in the diethylaminoethyl group, minimizing isotopic interference during LC-MS/MS analysis .

This compound vs. Sunitinib-d10 :

  • Sunitinib-d10 contains ten deuterium atoms, offering higher isotopic stability than Sunitinib-d3. However, its synthesis is more complex and costly .
  • This compound is preferred in routine pharmacokinetic studies due to its balance of cost-effectiveness and analytical performance .

N-Desethyl this compound :

  • This deuterated metabolite is critical for quantifying M1, a primary active metabolite of sunitinib. Unlike this compound, it directly correlates with metabolic pathway studies .

Analytical Performance in Research

Comparative Advantages:

  • This compound outperforms non-deuterated standards by eliminating signal overlap in mass spectrometry, ensuring accurate metabolite quantification .
  • N-Desethyl this compound is indispensable for studying sunitinib’s bioactivation pathways, particularly quinoneimine formation linked to hepatotoxicity .

Commercial and Regulatory Considerations

  • This compound is supplied by multiple vendors (e.g., Toronto Research Chemicals, SCRSTANDARD) with ≥90% isotopic purity and compliance with USP/EP standards .
  • N-Desethyl this compound is less widely available, with specialized vendors like Hölzel Diagnostika providing it for research use only (RUO) .

生物活性

Sunitinib-d4, a deuterated form of the multi-targeted receptor tyrosine kinase (RTK) inhibitor sunitinib, is primarily utilized in research to explore its pharmacokinetics, metabolic pathways, and therapeutic efficacy. This compound has gained attention for its role in inhibiting various RTKs, which are crucial in cancer progression and angiogenesis. This article delves into the biological activity of this compound, supported by data tables and case studies.

Target and Mode of Action
this compound targets multiple RTKs, including:

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Kit (CD117)

By inhibiting these receptors, this compound disrupts cellular signaling pathways that lead to tumor growth and metastasis. The inhibition of phosphorylation of these RTKs has been demonstrated in various tumor xenografts, showcasing its effectiveness in vivo.

Biochemical Pathways
The compound influences several biochemical pathways, notably:

  • Angiogenesis : Inhibits the formation of new blood vessels from existing ones.
  • Cell Proliferation : Reduces cell division in cancerous tissues.
  • Metabolic Regulation : Alters metabolic fluxes within cells, affecting energy production and biosynthesis.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to its parent compound. Studies indicate that it has a half-life conducive to sustained therapeutic effects. The compound undergoes extensive metabolism, primarily through the liver, where it is converted into active metabolites that contribute to its pharmacological effects .

Cellular Effects

Impact on Cell Signaling
this compound significantly affects cell signaling pathways by:

  • Reducing activation of downstream signaling molecules such as STAT3.
  • Modulating immune cell populations, particularly myeloid-derived suppressor cells (MDSCs), which play a role in tumor immunity .

Dosage Effects in Animal Models
Research shows that varying dosages of this compound yield different biological responses. For instance, lower doses may enhance immune responses against tumors, while higher doses might lead to increased toxicity and adverse effects .

Case Study 1: Endometriosis

A study investigated the effects of Sunitinib on endometriotic lesions. Results indicated a significant reduction in lesion size and weight after treatment with this compound. The compound altered the immune microenvironment by increasing certain MDSC populations while decreasing others, demonstrating its potential beyond oncology applications .

Case Study 2: Renal Cell Carcinoma (RCC)

In a pivotal phase III trial comparing Sunitinib to interferon for mRCC patients:

  • Progression-Free Survival (PFS) : Median PFS was 11 months for Sunitinib compared to 5 months for interferon (HR 0.42).
  • Overall Survival (OS) : Median OS was 26.4 months for Sunitinib versus 21.8 months for interferon .

Data Tables

Parameter This compound Control
Median PFS (months)115
Median OS (months)26.421.8
Toxicity IncidenceModerateLow

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Sunitinib-d4 in preclinical studies?

To ensure reproducibility, synthesize this compound using deuterated precursors under controlled reaction conditions (e.g., anhydrous environment, inert gas). Characterization should include nuclear magnetic resonance (NMR) spectroscopy for deuterium incorporation verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Document reaction yields, solvent systems, and purification steps meticulously to enable replication .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in renal cell carcinoma models?

Use a tiered approach:

  • In vitro : Test concentrations spanning 0.1–10 μM in cell viability assays (e.g., MTT) across multiple cell lines (e.g., 786-O, ACHN).
  • In vivo : Administer doses of 10–40 mg/kg/day in xenograft models, with weekly tumor volume measurements and toxicity monitoring (e.g., weight loss, hematological parameters). Include positive controls (e.g., non-deuterated Sunitinib) and validate target engagement via phosphorylation assays (e.g., VEGFR2, PDGFR-β inhibition) .

Q. What statistical methods are recommended for analyzing this compound’s pharmacokinetic (PK) data?

Apply non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations. Use ANOVA with post-hoc tests (e.g., Tukey) to compare deuterated vs. non-deuterated Sunitinib. For time-dependent PK parameters, employ mixed-effects models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolite profiles across different preclinical models?

Contradictions may arise from species-specific cytochrome P450 (CYP) enzyme activity. To address this:

  • Perform cross-species metabolite screening using LC-MS/MS.
  • Validate findings with recombinant CYP isoforms (e.g., CYP3A4, CYP1A2).
  • Use isotopic tracing to distinguish parent drug vs. deuterated metabolites. Compare results to human liver microsome data to prioritize clinically relevant metabolites .

Q. What strategies optimize the use of this compound in combination therapy studies to mitigate resistance mechanisms?

  • Hypothesis-driven design : Pair this compound with mTOR inhibitors (e.g., Everolimus) to target parallel signaling pathways.
  • Synergy analysis : Calculate combination indices (CI) via the Chou-Talalay method.
  • Resistance monitoring : Use RNA sequencing to identify upregulated genes (e.g., HIF-1α, ABC transporters) post-treatment. Validate findings with CRISPR knockouts .

Q. How should researchers address variability in this compound’s tumor penetration across heterogeneous tumor microenvironments?

  • Spatial profiling : Employ matrix-assisted laser desorption/ionization (MALDI) imaging to map drug distribution in tumor sections.
  • Microenvironment modulation : Co-administer vascular normalization agents (e.g., anti-angiogenic antibodies) to enhance penetration.
  • Computational modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific exposure .

Q. What methodologies validate the deuterium isotope effect (DIE) on this compound’s metabolic stability?

  • In vitro stability assays : Compare intrinsic clearance (Clint) in human hepatocytes for Sunitinib vs. This compound.
  • Isotope ratio monitoring : Track deuterium retention via mass spectrometry during metabolism.
  • Kinetic isotope effect (KIE) calculations : Determine KIE values for CYP-mediated oxidation steps using deuterated vs. protiated substrates .

Q. Methodological Considerations

Q. How to ensure reproducibility in this compound studies when using patient-derived xenograft (PDX) models?

  • Standardize PDX cohorts : Use tumors from ≥3 donors to capture interpatient heterogeneity.
  • Document genetic drift : Perform exome sequencing at passage intervals.
  • Blinded analysis : Assign treatment groups randomly and analyze outcomes without prior knowledge of group allocation .

Q. What are best practices for integrating multi-omics data in this compound mechanistic studies?

  • Data triangulation : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify convergent pathways.
  • Network analysis : Use tools like STRING or Cytoscape to map protein interaction networks.
  • Public data cross-referencing : Compare findings with TCGA renal cancer datasets to prioritize clinically actionable targets .

Q. How to design a longitudinal study assessing this compound’s off-target effects on cardiovascular function?

  • Endpoint selection : Monitor left ventricular ejection fraction (LVEF) via echocardiography at baseline, 4-week, and 8-week intervals.
  • Biomarker panels : Measure troponin I, NT-proBNP, and inflammatory cytokines (e.g., IL-6).
  • Control for confounders : Stratify cohorts by pre-existing hypertension and age .

特性

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-IMVYMHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Sunitinib-d4
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Sunitinib-d4
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Sunitinib-d4
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Sunitinib-d4
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Sunitinib-d4
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
5,12-Dihydroxyicosa-6,8,10-trien-14-ynoic acid
Sunitinib-d4

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